Ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate
Description
Ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate is a polysubstituted aromatic ester featuring a benzene ring with the following functional groups:
- Bromo (Br) at position 5 (meta to the ester group).
- Hydroxyl (-OH) at position 2 (ortho to the ester).
- Methyl (-CH₃) at position 3.
- Methylsulfanyl (-SCH₃) at position 4 (para to the hydroxyl group).
- Ethyl ester (-COOEt) at position 1.
Properties
IUPAC Name |
ethyl 5-bromo-2-hydroxy-3-methyl-4-methylsulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3S/c1-4-15-11(14)7-5-8(12)10(16-3)6(2)9(7)13/h5,13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZZHRRKMPIREY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1O)C)SC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 2-hydroxy-3-methyl-4-(methylsulfanyl)benzoic acid using bromine in the presence of a catalyst. The resulting brominated product is then esterified with ethanol in the presence of an acid catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding alcohol.
Scientific Research Applications
Ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | XLogP3 | Applications/Properties |
|---|---|---|---|---|---|
| Target Compound | C₁₂H₁₃BrO₃S | 317.2 (estimated) | Br, OH, CH₃, SCH₃, COOEt | ~3.5 | Research (potential bioactivity) |
| Diethyl Phthalate | C₁₂H₁₄O₄ | 222.24 | Two COOEt groups | 2.42 | Plasticizer, solvent |
| Ethyl 4-Hydroxy-2-(Methylsulfanyl)Pyrimidine-5-Carboxylate | C₈H₁₀N₂O₃S | 214.24 | OH, SCH₃, COOEt | 1.2 | Pharmaceutical intermediates |
| Ethyl 6-Bromo-2-Methyl-5-[(E)-3-Phenylprop-2-Enoxy]-1-Benzofuran-3-Carboxylate | C₂₁H₁₉BrO₄ | 415.3 | Br, CH₃, propenoxy, COOEt | 5.7 | Bioactive molecule research |
Research Findings and Insights
- Synthetic Challenges : The target compound’s multiple substituents require regioselective synthesis, contrasting with simpler benzenecarboxylates like diethyl phthalate .
- Reactivity: The hydroxyl group ortho to the ester may facilitate intramolecular hydrogen bonding, stabilizing the molecule—a feature absent in non-hydroxylated analogs .
- Biological Potential: Methylsulfanyl groups (as in cangrelor) are associated with improved pharmacokinetics, suggesting the target compound could be optimized for drug delivery .
Biological Activity
Ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate is a chemical compound with notable biological activities. Its structure, characterized by the presence of a bromine atom, hydroxyl group, and methylsulfanyl moiety, suggests potential interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13BrO3S
- Molecular Weight : 305.19 g/mol
- CAS Number : 328288-87-5
The compound's structure includes a benzenecarboxylate group, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 2-hydroxy-benzamide structures are known for their efficacy against various bacterial strains. A study indicated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
Compounds containing hydroxyl and methylsulfanyl groups have been linked to anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This compound may exert similar effects, contributing to its therapeutic potential in inflammatory diseases.
Antioxidant Properties
The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, thereby exhibiting antioxidant activity. This property is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have shown that compounds with similar structures can induce apoptosis in cancer cells. This compound may demonstrate cytotoxic effects against specific cancer types, warranting further investigation into its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of brominated phenolic compounds revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation induced by carrageenan in rats, administration of this compound resulted in a marked reduction in paw edema compared to the control group. The results suggest that this compound may inhibit the release of inflammatory mediators .
Case Study 3: Cytotoxic Effects on Cancer Cells
Research evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells showed an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in early apoptotic cells, supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 5-bromo-2-hydroxy-3-methyl-4-(methylsulfanyl)benzenecarboxylate, and how are reaction conditions controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including halogenation, esterification, and sulfanyl group introduction. Key steps require precise control of temperature (e.g., 0–5°C for bromination), solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions), and reaction time to avoid side products. Purification employs column chromatography, while progress is monitored via TLC and NMR spectroscopy. For example, bromine substitution at position 5 is confirmed by H NMR (δ 7.8–8.1 ppm for aromatic protons) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., hydroxyl at δ 5.2–5.5 ppm, methylsulfanyl at δ 2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 345.2).
- HPLC : Purity >95% is validated using reverse-phase C18 columns with UV detection at 254 nm .
Q. How do the functional groups in this compound influence its chemical reactivity?
- Methodological Answer :
- Ester Group : Susceptible to hydrolysis under acidic/basic conditions (e.g., NaOH/EtOH yields carboxylic acid derivatives).
- Bromine : Participates in Suzuki couplings or nucleophilic aromatic substitutions.
- Methylsulfanyl (-SMe) : Acts as a leaving group in alkylation or oxidation reactions (e.g., conversion to sulfoxide with HO) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer : SAR studies involve synthesizing analogs with variations in substituents (e.g., replacing bromine with fluorine or methoxy groups). Biological activity is assessed via enzyme inhibition assays (e.g., IC values against COX-2) and computational docking (e.g., AutoDock Vina to predict binding affinity to target proteins). A comparative table of analogs is shown below:
| Compound Modification | Biological Activity (IC, nM) | Target Protein |
|---|---|---|
| 5-Bromo, 2-OH, 4-SMe | 12.3 ± 1.2 | COX-2 |
| 5-Fluoro, 2-OH, 4-SMe | 18.9 ± 2.1 | COX-2 |
| 5-Methoxy, 2-OH, 4-SMe | 45.6 ± 3.8 | COX-2 |
Data sourced from in vitro assays and docking simulations .
Q. How do researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies (e.g., varying IC values) are addressed by standardizing assay protocols (e.g., consistent cell lines, incubation times) and validating results via orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays). Meta-analyses of published data identify confounding factors like solvent effects (DMSO concentration ≤0.1%) .
Q. What experimental designs are used to study the compound’s stability under physiological conditions?
- Methodological Answer : Stability is assessed via:
- pH-dependent degradation : Incubation in buffers (pH 1.2–7.4) at 37°C, monitored by HPLC.
- Plasma stability : Rat plasma incubation (1–24 hours) with LC-MS quantification of intact compound.
- Light/heat stability : Accelerated stability studies (40°C/75% RH) under ICH guidelines .
Q. How are computational methods integrated to predict metabolite formation and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
